An In-depth Technical Guide to the Structure Elucidation of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate
An In-depth Technical Guide to the Structure Elucidation of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate
Abstract
In the landscape of modern drug discovery and materials science, compounds featuring biaryl scaffolds are of significant interest due to their prevalence in biologically active agents and functional materials.[1][2] The precise and unambiguous determination of their chemical structure is a foundational requirement for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of a novel biaryl compound, Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. We will move beyond a simple recitation of techniques, instead focusing on the logical synthesis of data from multiple analytical platforms—including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each step is presented as a self-validating component of an integrated workflow, designed to provide researchers and drug development professionals with a robust framework for characterizing complex small molecules.
Foundational Analysis: Establishing the Molecular Blueprint
The initial phase of any structure elucidation focuses on determining the fundamental properties of the molecule: its elemental composition and the primary functional groups it contains. This creates a basic blueprint that will be fleshed out with more detailed connectivity information.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before attempting to piece together the molecular puzzle, we must know what all the pieces are. HRMS provides the elemental formula, which is the most critical starting point. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm), allowing for the confident determination of a unique molecular formula. For Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, the expected molecular formula is C₁₄H₁₂FNO₃.
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~10 µg/mL.
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Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
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Acquisition (Positive Ion Mode):
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Infuse the sample at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to 3.5-4.5 kV.
-
Use nitrogen as the nebulizing and drying gas. Set the drying gas temperature to 200-250 °C.
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Acquire data over a mass range of m/z 100-500.
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Use a known reference compound (e.g., a calibrant solution from the instrument manufacturer) for continuous internal mass calibration to ensure high accuracy.
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Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₂FNO₃ |
| Exact Mass (M) | 261.08012 |
| Ion Adduct | [M+H]⁺ |
| Calculated m/z | 262.08799 |
| Observed m/z | 262.0875 ± 0.0013 |
| Mass Error | < 5 ppm |
Trustworthiness: The experimentally observed m/z value must match the calculated value for the protonated molecule ([M+H]⁺) within a narrow error margin (<5 ppm). This provides high confidence in the assigned elemental formula, which must be consistent with all subsequent NMR and crystallographic data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. For this specific molecule, we are looking for definitive evidence of the ester carbonyl group, the aromatic rings, the C-F bond, and the C-O bonds of the ether and ester.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
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Acquisition:
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Record a background spectrum of the clean, empty ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
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The instrument software automatically generates the absorbance spectrum.
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Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2960-2850 | Medium-Weak | -OCH₃ and -COOCH₃ C-H Stretch |
| ~1725-1710 | Strong | C=O Stretch (Ester) [3] |
| ~1610-1580 | Medium-Strong | Aromatic C=C Stretch (Pyridine and Benzene) |
| ~1280-1240 | Strong | Aryl-O Stretch (Asymmetric, Ester) & C-F Stretch |
| ~1150-1080 | Strong | Aryl-O-C Stretch (Ether) & C-O Stretch (Symmetric, Ester) |
Trustworthiness: The presence of a strong absorption band around 1720 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. This, combined with the C-O stretching bands and aromatic signals, provides a functional group "checklist" that must be fully explained by the final proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structure elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.
Experimental Protocol: NMR Sample Preparation & Acquisition
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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1D Acquisition:
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¹H NMR: Acquire with a 30-45° pulse angle over a spectral width of -2 to 12 ppm.
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¹³C{¹H} NMR: Acquire with proton decoupling over a spectral width of 0 to 200 ppm.
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DEPT-135: Acquire to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
-
2D Acquisition: Acquire COSY, HSQC, and HMBC experiments using standard pulse programs provided by the instrument manufacturer.
1D NMR: The Initial Atom Count and Environment Scan
Expertise & Causality: ¹H and ¹³C NMR provide the first detailed look at the molecular skeleton. We analyze chemical shifts (indicating the electronic environment), integration (proton count), and coupling constants (J-coupling, indicating neighboring protons). The fluorine atom will also introduce characteristic C-F and H-F coupling.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, J (Hz), Integration | Predicted ¹³C Shift (ppm) |
| Benzoate Ring | ||
| H3 | ~7.45, dd, J ≈ 8.0, 2.0, 1H | ~118 (d, JCF ≈ 9 Hz) |
| H5 | ~7.65, dd, J ≈ 8.0, 2.0, 1H | ~132 |
| H6 | ~7.90, t, J ≈ 8.0, 1H | ~125 (d, JCF ≈ 3 Hz) |
| Pyridine Ring | ||
| H2' | ~8.60, d, J ≈ 2.5, 1H | ~145 |
| H4' | ~7.50, dd, J ≈ 8.5, 2.5, 1H | ~122 |
| H6' | ~8.40, d, J ≈ 8.5, 1H | ~140 |
| Substituents | ||
| -COOCH₃ | ~3.95, s, 3H | ~52.5 |
| -OCH₃ | ~3.90, s, 3H | ~55.8 |
| Quaternary Carbons | ||
| C1 | - | ~130 |
| C2 | - | ~160 (d, JCF ≈ 250 Hz) |
| C4 | - | ~140 (d, JCF ≈ 8 Hz) |
| C1' (C=O) | - | ~165 |
| C3' | - | ~135 |
| C5' | - | ~158 |
Note: Predicted values are based on additive principles and data from similar compounds.[5][6] Actual values may vary.
2D NMR Spectroscopy: Confirming Connectivity
Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are assembled. COSY identifies proton-proton adjacencies, HSQC maps protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are essential for connecting disparate parts of the molecule.
The 2D NMR Elucidation Workflow
The logical flow of 2D NMR analysis is crucial. We first establish spin systems (isolated groups of coupled protons) with COSY, then assign the carbons for those systems with HSQC. Finally, we use HMBC to link these systems together and position the quaternary carbons and substituents.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Key HMBC Correlations for Unambiguous Proof
Trustworthiness: The entire structure hinges on specific, long-range correlations that bridge the key fragments of the molecule. The table below outlines the non-negotiable HMBC correlations required to confirm the identity of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate.
| Proton(s) | Key Correlated Carbon(s) | Structural Information Confirmed |
| -COOCH₃ (H, ~3.95 ppm) | C=O (~165 ppm) | Confirms methyl ester group |
| -OCH₃ (H, ~3.90 ppm) | C5' (~158 ppm) | Positions methoxy group on pyridine ring at C5' |
| H3 (~7.45 ppm) / H5 (~7.65 ppm) | C4 (~140 ppm) | Confirms benzoate ring connectivity |
| H2' (~8.60 ppm) / H4' (~7.50 ppm) | C3' (~135 ppm) | Confirms pyridine ring connectivity |
| H3 (~7.45 ppm) / H5 (~7.65 ppm) | C3' (~135 ppm) | Crucial Inter-ring Correlation: Links Benzoate C4 to Pyridine C3' |
| H2' (~8.60 ppm) / H4' (~7.50 ppm) | C4 (~140 ppm) | Crucial Inter-ring Correlation: Links Pyridine C3' to Benzoate C4 |
The observation of correlations between protons on one ring and carbons on the other (highlighted in the table) provides definitive proof of the biaryl linkage and its specific location (C4 of the benzoate to C3' of the pyridine).
The Definitive Proof: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of HRMS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structure proof. It provides a three-dimensional model of the molecule as it exists in the crystal lattice, unambiguously defining atomic connectivity, bond lengths, bond angles, and stereochemistry.[7][8]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final structure.
Trustworthiness: The final refined crystallographic model provides a direct visualization of the molecule. Key parameters to verify include:
-
Connectivity: All atoms and bonds must match the structure proposed by NMR.
-
Dihedral Angle: The angle between the planes of the benzoate and pyridine rings is a key conformational feature of biaryl compounds.[9]
-
R-factor: The crystallographic R-factor (or R₁) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5-7% for high-quality data indicates an excellent refinement.
Integrated Structure Elucidation Workflow & Conclusion
The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS acts as a constraint for the NMR data. The functional groups identified by IR must be present in the NMR and final structure. The detailed connectivity map from 2D NMR must perfectly match the 3D model from X-ray crystallography. Any discrepancy at any stage would invalidate the proposed structure and require re-evaluation.
Caption: Integrated workflow for the complete structure elucidation process.
By systematically applying this integrated workflow, researchers can confidently and definitively elucidate the structure of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. This rigorous approach not only ensures the foundational accuracy required for publication, patenting, and regulatory submission but also provides a deep understanding of the molecule's chemical nature, paving the way for its successful application in research and development.
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